REACTION_CXSMILES
|
CO[CH:3](OC)[CH2:4][O:5][C:6]1[CH:11]=[C:10]([CH3:12])[CH:9]=[CH:8][C:7]=1[F:13].[OH-].[Na+]>C1(C)C=CC=CC=1>[F:13][C:7]1[C:6]2[O:5][CH:4]=[CH:3][C:11]=2[C:10]([CH3:12])=[CH:9][CH:8]=1 |f:1.2|
|
Name
|
|
Quantity
|
48 g
|
Type
|
reactant
|
Smiles
|
COC(COC1=C(C=CC(=C1)C)F)OC
|
Name
|
polyphosphoric acid
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 h
|
Duration
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3 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ether (3×300 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts washed with brine (2×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography
|
Type
|
WASH
|
Details
|
Eluting with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=2C=COC21)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |